![molecular formula C23H24O5 B4990706 1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene is a chemical compound with the molecular formula C26H28O5. It is commonly known as "PPT" and is used in scientific research for its unique properties. In
Wirkmechanismus
PPT acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors in target tissues. It has been shown to have a high affinity for estrogen receptor alpha (ERα) and a low affinity for estrogen receptor beta (ERβ). PPT acts as an antagonist of ERα in breast cancer cells, blocking the effects of estrogen on cell growth and proliferation. In neurodegenerative diseases, PPT has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors and reducing oxidative stress.
Biochemical and Physiological Effects:
PPT has a variety of biochemical and physiological effects depending on the target tissue. In breast cancer cells, PPT acts as an antiestrogen by blocking the effects of estrogen on cell growth and proliferation. In neurodegenerative diseases, PPT has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors and reducing oxidative stress. Additionally, PPT has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
PPT has several advantages for use in lab experiments. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. It is also a neuroprotective agent that may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, PPT also has limitations for use in lab experiments. It is a complex compound that requires careful attention to detail and a thorough understanding of organic chemistry for synthesis. Additionally, PPT has a short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on PPT. One area of research is the development of new synthetic methods for PPT that are more efficient and cost-effective. Another area of research is the investigation of the neuroprotective effects of PPT in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the potential use of PPT in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 1-Methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene, commonly known as PPT, is a chemical compound with unique properties that make it useful in scientific research. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. It is also a neuroprotective agent that may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential uses of PPT in the treatment of other diseases and to develop more efficient synthetic methods for PPT.
Synthesemethoden
The synthesis of PPT involves several steps, including the reaction of 3-phenoxyphenol with 2-bromoethyl ether, followed by the reaction of the resulting compound with 2-(2-bromoethoxy)ethanol. The final step involves the reaction of the intermediate product with 1-methoxy-3-bromobenzene. The synthesis of PPT is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Wissenschaftliche Forschungsanwendungen
PPT is widely used in scientific research due to its unique properties. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. PPT has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PPT has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-methoxy-3-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-24-20-9-5-10-21(17-20)26-15-13-25-14-16-27-22-11-6-12-23(18-22)28-19-7-3-2-4-8-19/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYUCQIIAHOUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

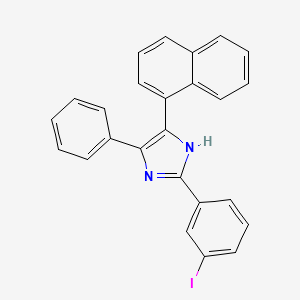
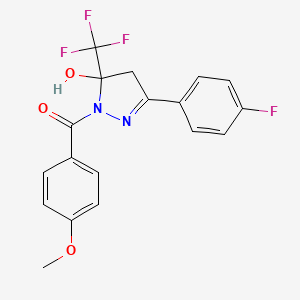
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)
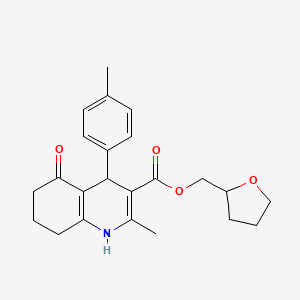
![3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
![3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide hydrobromide](/img/structure/B4990660.png)
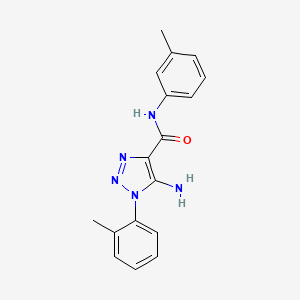
![N-(tert-butyl)-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B4990670.png)
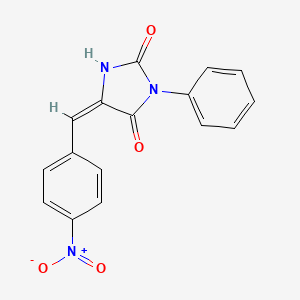
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4990677.png)
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)